molecular formula C9H14N2 B1222740 2-(3-Aminopropyl)aniline CAS No. 39909-27-8

2-(3-Aminopropyl)aniline

Cat. No.: B1222740
CAS No.: 39909-27-8
M. Wt: 150.22 g/mol
InChI Key: RWNZAJYVDZRSLW-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)aniline (CAS: 39909-27-8) is a bifunctional aromatic amine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . It features an aniline group substituted at the ortho-position with a 3-aminopropyl chain, making it a versatile intermediate in organic synthesis and polymer chemistry. The compound is characterized by two primary amine groups, enabling its use in crosslinking reactions, pharmaceutical synthesis, and as a precursor for functionalized polymers . Its purity is typically ≥95%, and it is stored under controlled conditions to prevent degradation .

Properties

IUPAC Name

2-(3-aminopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNZAJYVDZRSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192963
Record name 3-(2-Aminophenyl)propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39909-27-8
Record name 3-(2-Aminophenyl)propanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039909278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Aminophenyl)propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Aminopropyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:

    Aniline and 3-Chloropropylamine Reaction: Aniline is reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(3-Aminopropyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may interact with histone acetyltransferases, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs of 2-(3-Aminopropyl)aniline, highlighting variations in substituents, molecular properties, and applications:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound Aniline with 3-aminopropyl group at ortho-position C₉H₁₄N₂ 150.22 Bifunctional amine; high reactivity in crosslinking and polymerization Pharmaceutical intermediates, polyurea synthesis
4-(3-Aminopropyl)aniline Aniline with 3-aminopropyl group at para-position C₉H₁₄N₂ 150.22 Reduced steric hindrance compared to ortho-isomer Kinase inhibitor synthesis (e.g., compound 25 in kinase studies)
N-[3-(Trimethoxysilyl)propyl]aniline (PAPS) Aniline with trimethoxysilyl-terminated propyl chain C₁₂H₁₉NO₃Si 253.37 Hydrophobic silyl group; enhances adhesion to inorganic surfaces Surface modifier for hemp fibers in polymer composites
N-(3-(o-Tolyl)propyl)aniline Aniline with propyl chain bearing o-tolyl (methyl-substituted phenyl) group C₁₀H₁₅N 149.24 Increased steric bulk; improved thermal stability Specialty organic synthesis (e.g., hydroaminomethylation reactions)
3-(2-Phenylethyl)aniline Aniline with phenethyl group at meta-position C₁₄H₁₅N 197.28 Extended aromatic system; higher lipophilicity Intermediate in agrochemical or dye synthesis

Key Research Findings

Reactivity in Synthesis: this compound participates in polycondensation reactions to form polyureas with siloxane chains, enhancing mechanical strength in polymers . 4-(3-Aminopropyl)aniline reacts with pyridopyrimidinones under heating (85°C) to yield kinase inhibitors, leveraging its para-substitution for optimal steric alignment .

Material Science Applications: PAPS demonstrates superior interfacial adhesion in hemp/polypropylene composites due to its trimethoxysilyl group, which forms covalent bonds with silica-based surfaces . In contrast, this compound lacks such functional groups, limiting its use in composite modification.

Steric and Electronic Effects: The ortho-substitution in this compound introduces steric hindrance, slowing electrophilic aromatic substitution compared to its para-isomer . N-(3-(o-Tolyl)propyl)aniline exhibits enhanced thermal stability due to the electron-donating methyl group on the aromatic ring .

Solubility and Lipophilicity: 3-(2-Phenylethyl)aniline has higher lipophilicity (logP ~3.2) compared to this compound (logP ~1.5), making it more suitable for non-polar solvent-based reactions .

Biological Activity

Overview

2-(3-Aminopropyl)aniline, with the chemical formula C₉H₁₄N₂, is an aromatic amine that has garnered attention for its potential biological activities. This compound features a three-carbon propyl chain linked to an aniline moiety, which provides it with unique properties that facilitate interactions with various biological targets.

Target Interactions

This compound interacts with several key enzymes and proteins, including:

  • Monoamine Oxidase (MAO) : This enzyme is involved in the metabolism of neurotransmitters. The interaction with MAO suggests that this compound may influence neurotransmitter levels, potentially affecting mood and behavior.
  • Polyamine Oxidase (PAO) : Similar to MAO, PAO plays a role in polyamine metabolism, which is crucial for cell growth and differentiation.

Cellular Effects

The compound exhibits significant effects on various cellular processes:

  • Cell Signaling : It modulates signaling pathways that can lead to changes in gene expression and cellular metabolism.
  • Gene Expression : By affecting transcription factors, this compound can alter the expression of genes involved in cell proliferation and survival.

Research indicates that this compound can affect the activity of enzymes related to polyamine metabolism. This interaction is vital for understanding its role in cellular functions and potential therapeutic applications.

Case Studies

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules used in pharmaceuticals and other applications .

Industrial Use

The compound is also utilized in the production of dyes and pigments due to its functional groups that allow for diverse chemical modifications .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50/MIC Values
This compoundModulates MAO and PAO activityNot specifically documented
5-Hydroxytryptamine (5-HT)Agonist at serotonin receptorsIC50 not specified
FluconazoleAntifungal activityIC50 = 40.0 μM
CiprofloxacinAntibacterial activityMIC against B. subtilis < 100 μg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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